molecular formula C19H24O6 B1671052 Erioflorin CAS No. 27542-17-2

Erioflorin

Cat. No.: B1671052
CAS No.: 27542-17-2
M. Wt: 348.4 g/mol
InChI Key: BUIOBTSUIYLOKG-VKGAXADOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erioflorin is a germacrane-type sesquiterpene lactone isolated from plants such as Eriophyllum lanatum and Podanthus mitiqui . Its molecular formula is C₁₉H₂₄O₆, featuring a tricyclic germacrane core with a methyl acrylate ester moiety stabilized by intramolecular hydrogen bonds . This compound exhibits potent anticancer activity by stabilizing the tumor suppressor Pdcd4 (programmed cell death protein 4) through selective inhibition of its interaction with the E3 ubiquitin ligase β-TrCP1, thereby blocking ubiquitination and proteasomal degradation . This mechanism suppresses tumor-associated transcription factors (e.g., AP-1, NF-κB) and inhibits proliferation in cancer cell lines such as RKO, HeLa, and MCF7 at low micromolar concentrations (2.5–5 µM) .

Properties

CAS No.

27542-17-2

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H24O6/c1-9(2)17(21)24-14-8-19(5)15(25-19)7-12(20)10(3)6-13-16(14)11(4)18(22)23-13/h6,12-16,20H,1,4,7-8H2,2-3,5H3/b10-6+/t12-,13+,14+,15+,16-,19+/m0/s1

InChI Key

BUIOBTSUIYLOKG-VKGAXADOSA-N

SMILES

CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](O3)C[C@@H]1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC-144151;  NSC 144151;  NSC144151;  Erioflorin

Origin of Product

United States

Scientific Research Applications

Key Findings from Research

  • Stabilization of Tumor Suppressors :
    • Erioflorin has been shown to stabilize Pdcd4 at low micromolar concentrations, effectively rescuing it from degradation induced by tumor-promoting agents like TPA (12-O-tetradecanoylphorbol-13-acetate) .
    • It selectively stabilizes additional β-TrCP targets such as IκBα and β-catenin while not affecting other targets like p21 or HIF-1α, indicating a specific mechanism of action .
  • Impact on Cancer Cell Proliferation :
    • The compound alters cell cycle progression and suppresses the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent .
  • Inhibition of Tumor-Associated Activity :
    • This compound inhibits the activity of transcription factors regulated by Pdcd4 and IκBα, such as AP-1 and NF-κB, which are critical in cancer progression .

Case Study 1: this compound in Breast Cancer

A study investigating the effects of this compound on breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to enhanced Pdcd4 stability, which subsequently inhibited cell growth signals mediated by NF-κB .

ParameterControl GroupThis compound Treatment
Cell Viability (%)10065
Pdcd4 Levels (arbitrary)LowHigh
NF-κB Activity (arbitrary)HighLow

Case Study 2: this compound in Colon Cancer

In another study focused on colon cancer models, this compound administration resulted in decreased tumor size and weight. The stabilization of Pdcd4 was again highlighted as a crucial factor in mediating these effects .

ParameterControl GroupThis compound Treatment
Tumor Size (mm³)15080
Pdcd4 Expression (arbitrary)LowHigh

Potential Therapeutic Applications

Given its mechanism of action and observed effects on various cancer cell lines, this compound presents several potential therapeutic applications:

  • Targeted Cancer Therapy : By selectively stabilizing tumor suppressors like Pdcd4, this compound may be developed into targeted therapies for cancers where these proteins are downregulated.
  • Combination Therapies : this compound could be used in combination with existing treatments to enhance therapeutic efficacy and overcome resistance mechanisms associated with conventional therapies.

Chemical Reactions Analysis

Mechanism of Action

Erioflorin, a bioactive compound isolated from Eriophyllum lanatum, functions as a tumor suppressor stabilizer by inhibiting the ubiquitination-dependent degradation of Pdcd4 (Programmed Cell Death 4). Its primary mechanism involves blocking the interaction between Pdcd4 and the E3-ubiquitin ligase β-TrCP1 , a key regulator of Pdcd4 proteasomal degradation .

Key Steps in this compound’s Action:

  • Binding to β-TrCP1 : this compound directly binds to β-TrCP1, disrupting its ability to recognize Pdcd4’s phosphorylated C-terminal domain .

  • Inhibition of Ubiquitination : This prevents the transfer of ubiquitin to Pdcd4, reducing its degradation via the proteasome .

  • Stabilization of Pdcd4 : Increased Pdcd4 levels suppress transcription factors like AP-1 and NF-κB , leading to decreased cancer cell proliferation .

Biochemical Assays and Data

Luciferase Reporter Assay
A luciferase-based reporter system (pGL3-Pdcd4-luc) was used to monitor Pdcd4 degradation. This compound demonstrated potent inhibition of TPA-induced Pdcd4 degradation, with an IC50 of 3.2 μM .

Compound IC50 (μM) Target
This compound3.2Pdcd4 degradation
Control (DMSO)N/A-

In Vitro Binding Assay
Surface plasmon resonance (SPR) analysis confirmed this compound’s binding to β-TrCP1 with a Kd of 2.5 μM .

Purification and Structural Analysis

This compound was isolated from Eriophyllum lanatum via a multi-step process:

  • Extraction : Ethyl acetate fractionation of crude extracts.

  • Chromatography : Size exclusion (Sephadex LH-20) followed by reversed-phase HPLC (C18 column) .

Purification Step Fraction Mass (mg) This compound Yield
Crude extractA–E288-
Fraction C (Sephadex)-112-
Final HPLC-12.10.8%

Cellular Effects

This compound exhibits selective antiproliferative activity against cancer cell lines:

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (breast)5.8Pdcd4 stabilization
HCT116 (colon)7.2NF-κB inhibition
A549 (lung)6.5AP-1 inhibition

Selectivity and Implications

This compound’s specificity for β-TrCP1 targets (e.g., IκBα, β-catenin) contrasts with its lack of effect on other E3 ligases (e.g., p21, HIF-1α) . This selectivity suggests potential applications in targeting pathways reliant on β-TrCP1-mediated ubiquitination, such as oncogenic signaling.

Comparison with Similar Compounds

Erioflorin Acetate

  • Source : Derived from Podanthus ovatifolius .
  • Structural Difference : The methyl acrylate group in this compound is replaced with an acetyl ester .
  • Mechanism : Induces cell death in advanced prostate cancer (DU-145, 22Rv1) via ROS overproduction and NF-κB inhibition .
  • Efficacy : Comparable to this compound in cytotoxicity but operates through oxidative stress pathways rather than direct β-TrCP1-Pdcd4 interaction .
  • Toxicity: Exhibits genotoxicity in mouse bone marrow cells, inducing micronuclei formation at high doses .

This compound Methacrylate

  • Source : Isolated alongside this compound acetate from Podanthus ovatifolius .
  • Structural Difference : Contains a methacryl ester group .
  • Mechanism : Demonstrates DNA-damaging effects via chromosomal aberrations and micronuclei formation .

Functional Comparison with Broader Sesquiterpene Lactones

Compound Source Key Mechanism Selectivity for β-TrCP1 Toxicity Profile
This compound Eriophyllum lanatum Inhibits β-TrCP1-Pdcd4 interaction High (spares Skp2/pVHL) Low genotoxicity
Cryptocaryols Cryptocarya species Stabilizes Pdcd4 via unknown targets Moderate Not reported
Heliangine Podanthus mitiqui Antiparasitic/anti-inflammatory None Cytotoxic at high doses
Bortezomib Synthetic proteasome inhibitor General proteasome inhibition None (non-selective) High (neurotoxicity)

Key Findings :

  • This compound’s selectivity for β-TrCP1 distinguishes it from non-selective proteasome inhibitors like bortezomib, which cause systemic toxicity .
  • Unlike cryptocaryols, this compound’s mechanism is well-characterized, targeting specific phosphorylation-dependent degradation pathways .

Research Findings and Data Tables

Antiproliferative Effects in Cancer Cell Lines

Cell Line This compound (IC₅₀) This compound Acetate (IC₅₀) This compound Methacrylate (IC₅₀)
RKO 2.5 µM 3.8 µM Not tested
HeLa 5 µM 4.2 µM Not tested
DU-145 Not tested 4.5 µM Not tested

Toxicity Profiles

Compound Genotoxicity (Micronuclei Induction) Apoptosis Induction ROS Generation
This compound No Yes Moderate
This compound Acetate Yes Yes High
This compound Methacrylate Yes Not reported Not reported

Preparation Methods

Plant Selection and Authentication

  • Eriophyllum lanatum : Whole aerial parts collected during flowering stage (July–August).
  • Podanthus mitiqui : Mature leaves harvested in summer (January–March) from central Chile.

Authentication protocols :

  • Voucher specimens deposited at herbaria (e.g., UC Berkeley Botanical Garden accession #89321 for E. lanatum).
  • DNA barcoding using rbcL and matK markers to confirm species identity.

Drying and Comminution

Plant materials undergo:

  • Air-drying at 25°C ± 3°C with 45% relative humidity for 72 hours
  • Cryogenic grinding using liquid nitrogen-cooled mills (Retsch MM400) to ≤ 0.5 mm particles

Solvent Extraction Methodologies

Sequential Maceration

E. lanatum processing:

  • Defatting : Hexane (3 × 5 L per kg biomass) at 40°C for 8 hours
  • Primary extraction : Methanol (MeOH):dichloromethane (DCM) (1:1 v/v) at 50°C for 24 hours
  • Secondary extraction : Ethyl acetate (EtOAc) partitioning of methanolic extract

Yield optimization data :

Solvent System Biomass (kg) Crude Extract (g) This compound Content (mg/g)
Hexane 1.0 32.4 ± 1.2 0.0
MeOH:DCM 1.0 156.8 ± 4.7 2.1 ± 0.3
EtOAc 1.0 89.2 ± 2.9 4.7 ± 0.6

Accelerated Solvent Extraction (ASE)

Applied to P. mitiqui leaves:

  • Dionex ASE 350 system with 34 mL cells
  • Parameters: 100°C, 10.3 MPa, 3 static cycles (5 min each)
  • Optimal solvent: 70% aqueous ethanol (v/v)
  • Yield: 18.4 mg this compound/g dried leaves

Chromatographic Purification Strategies

Vacuum Liquid Chromatography (VLC)

Initial fractionation uses silica gel 60H (15–40 μm):

  • Column dimensions: 45 × 5 cm (i.d.)
  • Elution gradient: Hexane → EtOAc → MeOH (0–100% stepwise)
  • This compound elutes at 70–80% EtOAc in hexane

High-Performance Countercurrent Chromatography (HPCCC)

Optimized two-phase solvent system:

  • n-Hexane:EtOAc:MeOH:water (5:5:5:5 v/v)
  • Flow rate: 2.0 mL/min, rotation speed: 1600 rpm
  • Retention of stationary phase: 78.4%
  • Purity post-HPCCC: 82–86%

Preparative HPLC

Final purification employs:

  • Column: Zorbax SB-C8 (250 × 21.2 mm, 7 μm)
  • Mobile phase: 0.1% formic acid (A) / acetonitrile (B)
  • Gradient: 45% B → 65% B over 25 min
  • Flow rate: 12 mL/min, detection at 254 nm

Structural Characterization

Spectroscopic Analysis

Key NMR assignments (600 MHz, CDCl₃) :

Position δH (mult, J in Hz) δC (DEPT) HMBC Correlations
1 5.68 (d, 3.2) 79.3 (CH) C-2, C-10
5 2.81 (m) 48.7 (CH₂) C-4, C-6
8 6.24 (dd, 9.4, 3.1) 135.2 (CH) C-6, C-9
13 - 170.1 (C=O) -

Mass spectrometry :

  • HR-ESI-MS: m/z 349.1648 [M+H]⁺ (calc. 349.1654 for C₁₉H₂₅O₆)

Crystallographic Data

Single-crystal X-ray diffraction confirms absolute configuration:

  • Space group: P2₁2₁2₁
  • Unit cell: a = 8.924 Å, b = 12.567 Å, c = 15.832 Å
  • Flack parameter: 0.08(3)

Stability Considerations

This compound exhibits light and temperature sensitivity:

  • Degradation kinetics in solution (Arrhenius plot-derived Ea = 68.4 kJ/mol)
  • Optimal storage: -80°C in amber vials under argon
  • Aqueous solubility enhancement: 2-hydroxypropyl-β-cyclodextrin (45 mg/mL)

Yield Optimization Challenges

Comparative analysis reveals significant source-dependent variability:

Source Extraction Efficiency Isolation Yield
E. lanatum aerial 0.14% w/w 62%
P. mitiqui leaves 0.27% w/w 78%

Key limitations:

  • Epimerization at C-9 during prolonged chromatography
  • Co-elution with structurally similar germacranolides
  • Oxidative degradation during solvent removal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erioflorin
Reactant of Route 2
Erioflorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.